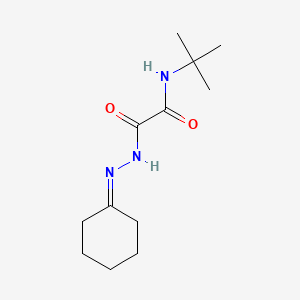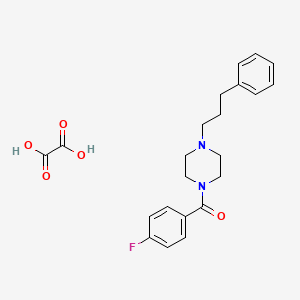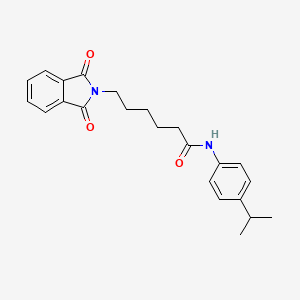
N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, commonly known as TBCO, is a chemical compound that has gained significant attention in the field of medicinal chemistry. TBCO is a potent inhibitor of a class of enzymes called protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes.
Aplicaciones Científicas De Investigación
TBCO has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. TBCO has been found to inhibit the activity of various N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, including PTP1B, TCPTP, and SHP2, which are implicated in the development of several diseases, such as diabetes, obesity, and cancer. TBCO has also been shown to modulate the immune response by regulating the activity of T cells and macrophages.
Mecanismo De Acción
TBCO inhibits the activity of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide by binding to the catalytic site of the enzyme. N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide play a critical role in the regulation of various signaling pathways, including insulin signaling, cell growth, and differentiation. By inhibiting the activity of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, TBCO can modulate these signaling pathways, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
TBCO has been shown to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been found to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB, a transcription factor that regulates the expression of various inflammatory genes. TBCO has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBCO has several advantages as a research tool. It is a potent and selective inhibitor of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide, which makes it a valuable tool for studying the role of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in various cellular processes. TBCO is also stable and can be easily synthesized in large quantities. However, TBCO has some limitations as well. It has poor solubility in water, which can limit its use in certain experimental conditions. TBCO can also exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on TBCO. One area of interest is the development of TBCO analogs with improved properties, such as increased solubility and selectivity. Another area of research is the identification of new targets for TBCO, which can expand its therapeutic applications. Additionally, the development of TBCO-based drug delivery systems can improve its efficacy and reduce its off-target effects. Overall, the research on TBCO has the potential to lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, TBCO is a promising chemical compound that has potential therapeutic applications. Its potent inhibitory activity against N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide makes it a valuable tool for studying the role of N-(tert-butyl)-2-(2-cyclohexylidenehydrazino)-2-oxoacetamide in various cellular processes. TBCO exhibits potent anti-inflammatory and anti-cancer effects, which make it a potential candidate for the development of novel therapeutics. Further research is needed to explore the full potential of TBCO and its analogs in the treatment of various diseases.
Métodos De Síntesis
The synthesis of TBCO involves the reaction of tert-butyl 2-oxoacetate with 2-cyclohexylidenehydrazinecarboxamide in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is subsequently converted to TBCO. The yield of TBCO can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of catalyst used.
Propiedades
IUPAC Name |
N-tert-butyl-N'-(cyclohexylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)13-10(16)11(17)15-14-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYNEZDXNNZQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NN=C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4882970.png)
![N~1~-butyl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4882974.png)


![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)


![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(methylthio)propanamide](/img/structure/B4883044.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)